2-(5-Fluoropyridin-2-yl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

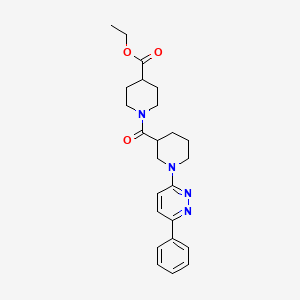

“2-(5-Fluoropyridin-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 1211579-37-1 . Its molecular weight is 154.19 and its IUPAC name is 2-(5-fluoro-2-pyridinyl)-2-propanamine .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-(5-Fluoropyridin-2-yl)propan-2-amine”, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The InChI code for “2-(5-Fluoropyridin-2-yl)propan-2-amine” is 1S/C8H11FN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Fluoropyridin-2-yl)propan-2-amine” include a molecular weight of 154.19 .科学的研究の応用

Catalyst-Free Amination Processes

Research demonstrates the utility of catalyst-free reactions in the amination of fluoropyridines, offering an efficient pathway to synthesize N-(pyridin-2-yl) derivatives. Such processes underscore the potential of 2-(5-Fluoropyridin-2-yl)propan-2-amine in the development of novel compounds without the need for metal catalysts, which can be beneficial in reducing costs and environmental impact (Abel et al., 2015).

Herbicide Synthesis

The compound plays a critical role in the synthesis of novel fluoropicolinate herbicides, through cascade cyclization processes. This application is particularly significant in agricultural chemistry, where the development of efficient and selective herbicides is crucial for enhancing crop protection and yield (Johnson et al., 2015).

Chemoselective Functionalization

The chemoselective functionalization of fluoropyridines, such as 5-bromo-2-chloro-3-fluoropyridine, showcases the compound's utility in selective amination reactions. This process is pivotal for the synthesis of complex molecules with specific functional groups, underscoring its relevance in medicinal chemistry and drug development (Stroup et al., 2007).

Antibacterial Agents

In the pharmaceutical industry, 2-(5-Fluoropyridin-2-yl)propan-2-amine derivatives have been explored for their potential as antibacterial agents. The synthesis of compounds with varying substituents at the pyridine nucleus offers insights into structure-activity relationships, contributing to the development of new antibiotics (Egawa et al., 1984).

Advanced Material Synthesis

The compound's application extends to material science, particularly in the synthesis of organoclay nanocomposites. The incorporation of fluoropyridine derivatives into polymer matrices can enhance the mechanical and thermal properties of materials, which is beneficial for various industrial applications (Reichert et al., 2000).

特性

IUPAC Name |

2-(5-fluoropyridin-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVOEFAFELPMAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoropyridin-2-yl)propan-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2669244.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2669248.png)

![Lithium;triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2669251.png)

![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669252.png)

![2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2669254.png)

![Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2669256.png)

![6-Cyclopropyl-2-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2669257.png)

![3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione](/img/no-structure.png)